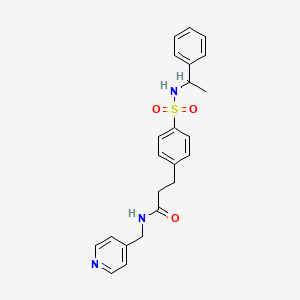
3-(4-(N-(1-phenylethyl)sulfamoyl)phenyl)-N-(pyridin-4-ylmethyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-(N-(1-phenylethyl)sulfamoyl)phenyl)-N-(pyridin-4-ylmethyl)propanamide, also known as PSB-1115, is a chemical compound that has been extensively studied for its potential therapeutic applications. PSB-1115 belongs to the class of sulfonamide derivatives and has been found to exhibit a range of biological activities, including anti-inflammatory and anti-cancer properties. In
Applications De Recherche Scientifique
3-(4-(N-(1-phenylethyl)sulfamoyl)phenyl)-N-(pyridin-4-ylmethyl)propanamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This compound has also been found to exhibit anti-cancer properties by inhibiting the growth and proliferation of cancer cells. Moreover, this compound has been found to exhibit neuroprotective properties by reducing the production of reactive oxygen species and protecting against oxidative stress.
Mécanisme D'action
3-(4-(N-(1-phenylethyl)sulfamoyl)phenyl)-N-(pyridin-4-ylmethyl)propanamide exerts its biological effects by inhibiting the activity of the enzyme carbonic anhydrase IX (CAIX). CAIX is overexpressed in a variety of cancer cells and is involved in the regulation of pH in the tumor microenvironment. By inhibiting the activity of CAIX, this compound disrupts the pH regulation in cancer cells, leading to a decrease in cell proliferation and an increase in cell death. Moreover, this compound has been found to inhibit the activity of other carbonic anhydrase isoforms, which may contribute to its anti-inflammatory and neuroprotective properties.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth and proliferation of cancer cells, reduces the production of pro-inflammatory cytokines, and protects against oxidative stress. In vivo studies have shown that this compound reduces tumor growth in mouse models of cancer, reduces inflammation in mouse models of inflammatory diseases, and protects against neurodegeneration in mouse models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
3-(4-(N-(1-phenylethyl)sulfamoyl)phenyl)-N-(pyridin-4-ylmethyl)propanamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized in large quantities with high purity. Moreover, this compound has been extensively studied in vitro and in vivo, and its mechanism of action is well-characterized. However, this compound also has some limitations. It is a highly potent inhibitor of CAIX, which may limit its use in some experimental settings. Moreover, this compound has not been extensively studied in human clinical trials, which may limit its potential therapeutic applications.
Orientations Futures
There are several future directions for the study of 3-(4-(N-(1-phenylethyl)sulfamoyl)phenyl)-N-(pyridin-4-ylmethyl)propanamide. One potential direction is the development of this compound as a therapeutic agent for the treatment of cancer and inflammatory diseases. Another potential direction is the study of this compound in combination with other therapeutic agents, such as chemotherapy agents or immunotherapy agents. Moreover, the study of this compound in human clinical trials may provide valuable insights into its potential therapeutic applications. Finally, the development of new derivatives of this compound with improved pharmacological properties may lead to the development of more effective therapeutic agents.
Méthodes De Synthèse
The synthesis of 3-(4-(N-(1-phenylethyl)sulfamoyl)phenyl)-N-(pyridin-4-ylmethyl)propanamide involves the reaction between 4-(N-(1-phenylethyl)sulfamoyl)phenylboronic acid and N-(pyridin-4-ylmethyl)propanamide in the presence of a palladium catalyst. The reaction takes place under mild conditions and yields this compound as a white solid with a high purity.
Propriétés
IUPAC Name |
3-[4-(1-phenylethylsulfamoyl)phenyl]-N-(pyridin-4-ylmethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O3S/c1-18(21-5-3-2-4-6-21)26-30(28,29)22-10-7-19(8-11-22)9-12-23(27)25-17-20-13-15-24-16-14-20/h2-8,10-11,13-16,18,26H,9,12,17H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBWOAEZUZPQPKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)CCC(=O)NCC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
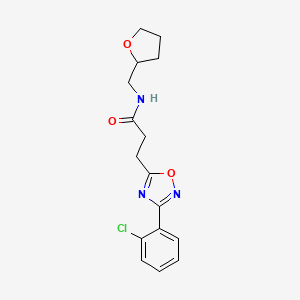
![ethyl 4-[1-(4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-amido]benzoate](/img/structure/B7709116.png)
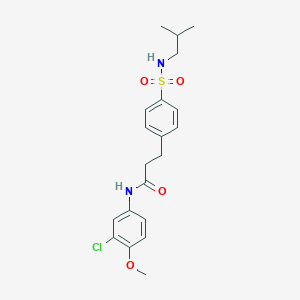
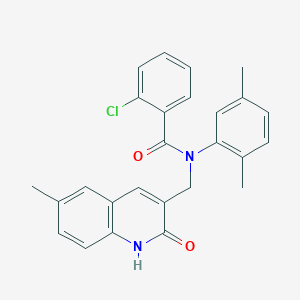
![N-(4-ethoxyphenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide](/img/structure/B7709130.png)
![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methoxyacetamide](/img/structure/B7709131.png)
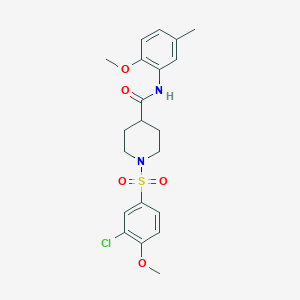

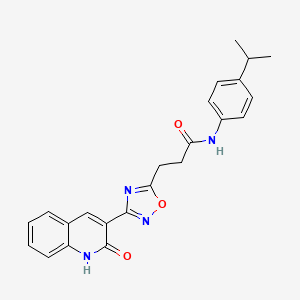

![N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)furan-2-carboxamide](/img/structure/B7709159.png)



